molecular formula C20H22ClNO4S2 B2521913 7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane CAS No. 1798638-53-5

7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2521913
CAS RN: 1798638-53-5
M. Wt: 439.97
InChI Key: YNKNNHJIHPOCOB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C20H22ClNO4S2 and its molecular weight is 439.97. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound's structural relatives, particularly those involving chlorophenyl and sulfonyl moieties, have been synthesized and evaluated for antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown potential anti-tobacco mosaic virus activity, highlighting the relevance of chlorophenyl and sulfonyl groups in antiviral research (Chen et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group showcases the chemical versatility of similar compounds. These benzothiazepines have been synthesized via reactions involving sulfonyl chlorides and amines, demonstrating the compound's potential as an intermediate in the synthesis of complex heterocyclic structures (Chhakra et al., 2019).

Antitumor Activity

Compounds structurally related to 7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane, such as indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems, have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds have shown promising broad-spectrum antitumor activity against various cancer cell lines, suggesting the potential for similar compounds to be developed as antitumor agents (Rostom, 2006).

Sulfonylation and Oxidation Reactions

The compound's related structures have been used in studies focusing on sulfonylation and oxidation reactions. For instance, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine have been explored, providing insights into selective oxidation processes that could be applicable to the synthesis and functionalization of similar compounds (Ohkata et al., 1985).

properties

IUPAC Name

7-(2-chlorophenyl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S2/c21-17-5-2-1-4-16(17)20-8-9-22(10-13-27-20)28(23,24)15-6-7-18-19(14-15)26-12-3-11-25-18/h1-2,4-7,14,20H,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKNNHJIHPOCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

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